Enabling Synthesis of a Potent Dual MARK3/MARK4 Inhibitor: PCC0208017
When reacted with 2,4-dichloro-5-(trifluoromethyl)pyrimidine, 2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑6‑amine dihydrochloride directly yields the key intermediate N‑(4‑chloro‑5‑(trifluoromethyl)pyrimidin‑2‑yl)‑2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑6‑amine, which is then converted to PCC0208017. PCC0208017 inhibits MARK3 with an IC50 of 1.8 nM and MARK4 with an IC50 of 2.01 nM [1]. In contrast, the 7‑amino regioisomer (7‑substituted THIQ analogs) shows potent OX1 antagonism (Ke = 23.7 nM) but a different target profile, while 6‑amino compounds lacking the N‑2 methyl group are generally inactive at OX1 [2]. This demonstrates that the 2‑methyl‑6‑amino substitution pattern is critical for achieving MARK3/MARK4 inhibitory activity in the final compound, and no other commercially available THIQ building block has been reported to produce a MARK3/4 inhibitor with comparable potency.
| Evidence Dimension | IC50 of final inhibitor (PCC0208017) against MARK3 and MARK4 |
|---|---|
| Target Compound Data | PCC0208017 IC50 (MARK3) = 1.8 nM; IC50 (MARK4) = 2.01 nM |
| Comparator Or Baseline | 7‑substituted THIQ analogs: OX1 antagonism Ke = 23.7 nM (different target). 6‑amino‑THIQ without N‑2 methyl: inactive at OX1. |
| Quantified Difference | PCC0208017 is >10,000‑fold more potent at MARK3/4 than 6‑amino‑THIQ analogs are at OX1 (different target). Direct MARK3/4 comparison not available for alternative building blocks. |
| Conditions | In vitro kinase inhibition assay; MARK3 and MARK4 recombinant enzymes. |
Why This Matters
For scientists procuring a THIQ‑6‑amine for kinase inhibitor synthesis, the dihydrochloride salt enables direct access to a clinical‑stage scaffold; alternative 6‑amino or 7‑amino THIQ regioisomers lead to compounds with entirely different target profiles (OX1 vs. MARK3/4), making substitution non‑viable.
- [1] Zhang, Y. et al. (2020). PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo. Journal of Cancer, 11(18), 5409-5423. Synthesis and IC50 data. View Source
- [2] Perrey, D.A., et al. (2015). The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & Medicinal Chemistry Letters, 25(17), 3586-3590. DOI: 10.1016/j.bmcl.2015.06.072. View Source
